2-(4,4-Difluorobutyl)isoindoline-1,3-dione
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Overview
Description
2-(4,4-Difluorobutyl)isoindoline-1,3-dione is a fluorinated derivative of isoindoline-1,3-dione.
Mechanism of Action
Target of Action
The primary target of 2-(4,4-Difluorobutyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in the regulation of mood, motivation, and attention.
Mode of Action
This compound interacts with the dopamine receptor D2 at its allosteric binding site . The compound’s interaction with the receptor’s main amino acid residues influences the receptor’s activity, potentially modulating the signaling pathways it is involved in .
Pharmacokinetics
In silico analysis suggests that isoindolines, a family of compounds that includes this compound, have favorable pharmacokinetic parameters .
Result of Action
Its interaction with the dopamine receptor d2 suggests it may influence neuronal activity and neurotransmission
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Difluorobutyl)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione with 4,4-difluorobutyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Difluorobutyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(4,4-Difluorobutyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: The parent compound, lacking the fluorinated butyl group.
4,4-Difluorobutyl derivatives: Other compounds with the 4,4-difluorobutyl group attached to different core structures
Uniqueness
2-(4,4-Difluorobutyl)isoindoline-1,3-dione is unique due to the presence of both the isoindoline-1,3-dione core and the 4,4-difluorobutyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
2-(4,4-Difluorobutyl)isoindoline-1,3-dione is a synthetic organic compound notable for its unique structure, which includes a difluorobutyl group attached to an isoindoline-1,3-dione core. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Understanding its biological activity can provide insights into its therapeutic potential and guide future research.
- Molecular Formula : C13H12F2N2O2
- Molecular Weight : Approximately 239.22 g/mol
- Structure : The bicyclic structure contributes to its chemical properties and potential biological activities.
Biological Activities
Research indicates that derivatives of isoindoline-1,3-dione exhibit a range of biological activities, including:
- Antioxidant Properties : Isoindoline derivatives have shown the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Compounds in this class have demonstrated significant anti-inflammatory activity, making them candidates for treating conditions like arthritis and other inflammatory disorders .
- Neuroprotective Activity : Some derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases such as Alzheimer's. For instance, IC50 values for various derivatives range from 0.9 μM to 21.24 μM against AChE and BuChE respectively .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways. For example, it has been suggested that isoindoline derivatives can inhibit cholinesterases, which are critical in neurotransmission and cognitive function .
- Receptor Interaction : The structural features of the compound allow it to interact with specific receptors involved in inflammation and neuroprotection.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Methylisoindoline-1,3-dione | C9H7NO2 | Contains a methyl group instead of difluorobutyl |
2-(Chloromethyl)isoindoline-1,3-dione | C9H6ClNO2 | Substituted with a chloromethyl group |
2-(3,3-Difluoropropyl)isoindoline-1,3-dione | C12H11F2NO2 | Contains a different fluorinated alkyl chain |
The presence of the difluorobutyl group enhances lipophilicity and may alter biological activity compared to other isoindolines.
Case Studies
Several studies have explored the biological activity of isoindoline derivatives:
- Alzheimer's Disease Research : A study focused on synthesizing new isoindoline derivatives as potential AChE inhibitors showed promising results with IC50 values indicating strong inhibitory effects. The modifications made to the core structure significantly influenced their potency against cholinesterases .
- Antibacterial Activity : Research into similar compounds has indicated potential antibacterial properties, suggesting that this compound may also possess such effects due to structural similarities with known antibacterial agents.
Properties
IUPAC Name |
2-(4,4-difluorobutyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2NO2/c13-10(14)6-3-7-15-11(16)8-4-1-2-5-9(8)12(15)17/h1-2,4-5,10H,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXXXZWMICKJOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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